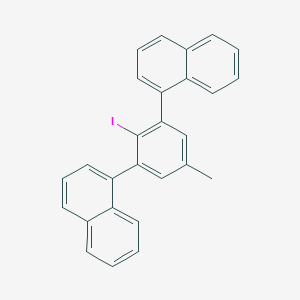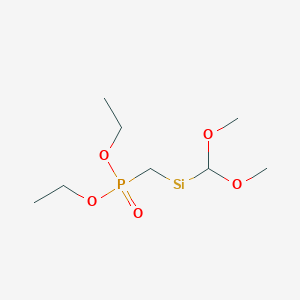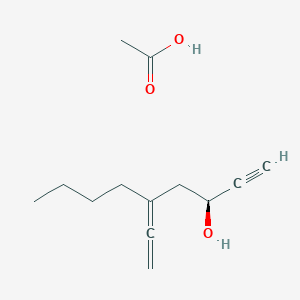
Acetic acid--(3S)-5-ethenylidenenon-1-yn-3-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is a unique organic compound characterized by its complex structure, which includes an acetic acid moiety and a non-1-yn-3-ol group with an ethenylidene substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the non-1-yn-3-ol core: This can be achieved through a series of reactions, including alkyne addition and subsequent functional group transformations.
Introduction of the ethenylidene group: This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry.
Attachment of the acetic acid moiety: This final step usually involves esterification or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethenylidene group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid–(3S)-5-ethenylidenedec-1-yn-3-ol (1/1): A structurally similar compound with a longer carbon chain.
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1): Another similar compound with slight variations in the functional groups.
Uniqueness
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
821782-97-2 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
InChI |
InChI=1S/C11H16O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h3,11-12H,2,4,7-9H2,1H3;1H3,(H,3,4)/t11-;/m1./s1 |
InChI-Schlüssel |
WHWNJADTGMYRQL-RFVHGSKJSA-N |
Isomerische SMILES |
CCCCC(=C=C)C[C@@H](C#C)O.CC(=O)O |
Kanonische SMILES |
CCCCC(=C=C)CC(C#C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
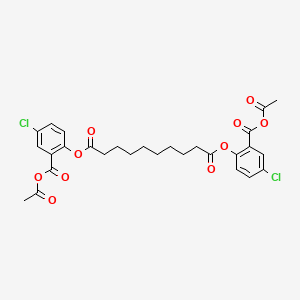

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
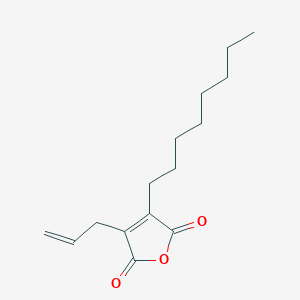

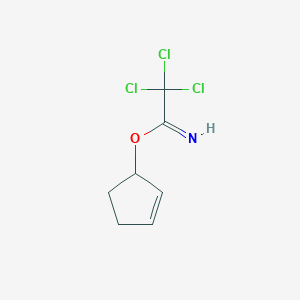
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
